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molecular formula C8H9Br B048128 3-Bromo-o-xylene CAS No. 576-23-8

3-Bromo-o-xylene

Cat. No. B048128
M. Wt: 185.06 g/mol
InChI Key: WLPXNBYWDDYJTN-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

A mixture of 3-bromo-o-xylene (15 g, 81 mmol), N-bromo succinimid (15.1 g, 85.1 mmol), dibenzoylperoxid (0.65 g) and tetrachloromethane (150 ml) was refluxed for 5 hours. After filtration the filtrate was washed with sodium hydrogensulfite and water. The organic layer was dried over sodium sulfate and evaporated in vacuo. Chromatography (SiO2) (petroleum ether:ethyl acetate, 100:4) gave a 16.8 g fraction of a mixture containing 45% of the title compound. This mixture was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C)C
Name
Quantity
15.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After filtration the filtrate
WASH
Type
WASH
Details
was washed with sodium hydrogensulfite and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Chromatography (SiO2) (petroleum ether:ethyl acetate, 100:4) gave a 16.8 g fraction of a mixture

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CBr)C(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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